molecular formula C20H20N6O2S B12193363 N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12193363
M. Wt: 408.5 g/mol
InChI Key: JOKRJYIMOYBXEJ-UHFFFAOYSA-N
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Description

N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features multiple heterocyclic rings, including imidazole, pyrrole, and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrrole and imidazole rings through various coupling reactions. Key steps include:

    Formation of Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Pyrrole Ring: This step involves the reaction of the benzothiazole derivative with a pyrrole-containing reagent under acidic or basic conditions.

    Attachment of Imidazole Ring: The final step involves the coupling of the intermediate with an imidazole derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base, while electrophilic substitution may require the use of Lewis acids.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-1,3-benzothiazole-6-carboxamide: Lacks the pyrrole ring, which may affect its biological activity.

    N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-5-carboxamide: Similar structure but with a different substitution pattern on the benzothiazole ring.

Uniqueness

The presence of both imidazole and pyrrole rings in N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide makes it unique compared to other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C20H20N6O2S/c27-18(22-6-3-8-25-11-7-21-14-25)13-23-19(28)15-4-5-16-17(12-15)29-20(24-16)26-9-1-2-10-26/h1-2,4-5,7,9-12,14H,3,6,8,13H2,(H,22,27)(H,23,28)

InChI Key

JOKRJYIMOYBXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCCN4C=CN=C4

Origin of Product

United States

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